TRPA1 Agonist Potency: 3-(2H-Indazol-3-ylformamido)propanoic acid (EC50 1.7 µM) vs. Allyl Isothiocyanate (EC50 33–64 µM)
The target compound activates human TRPA1 with an EC50 of 1.7 µM, representing a 19- to 38-fold higher potency than the widely used reference agonist allyl isothiocyanate (AITC), which exhibits EC50 values of 33 µM (mouse TRPA1, CHO cells) and 64 µM (human TRPA1, oocytes) [1][2]. This substantial potency advantage allows for lower compound concentrations in experimental setups, reducing potential off-target effects and solvent-related artifacts.
| Evidence Dimension | TRPA1 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 1.7 µM (EC50) |
| Comparator Or Baseline | Allyl isothiocyanate (AITC): 33 µM (mouse TRPA1, CHO cells) / 64 µM (human TRPA1, oocytes) |
| Quantified Difference | 19-fold to 38-fold more potent |
| Conditions | Human TRPA1 expressed in HEK293 cells, calcium flux assay (target compound); mouse/human TRPA1 in CHO cells/oocytes, calcium imaging/electrophysiology (AITC) |
Why This Matters
Higher potency translates to lower required working concentrations, minimizing nonspecific cellular effects and improving signal-to-noise ratios in TRPA1 activation assays.
- [1] BindingDB. (2023). BDBM50587273 (CHEMBL5075961). Affinity Data: EC50 1.70E+3 nM for human TRPA1 expressed in HEK293 cells. View Source
- [2] Bandell, M., et al. (2004). TRPA1 activation by allyl isothiocyanate (EC50 33 µM mTRPA1, 64 µM hTRPA1). Neuron, 41(6), 849-857. View Source
